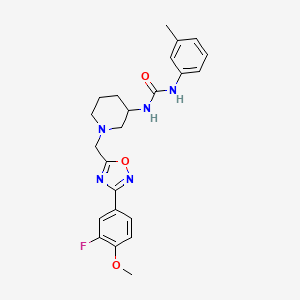

1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea is a complex organic compound known for its significant applications in scientific research. This compound possesses unique structural features and exhibits various chemical behaviors, making it a valuable subject of study in multiple scientific fields.

Méthodes De Préparation

The preparation of 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea involves synthetic routes that integrate multiple reaction steps.

Synthetic Routes and Reaction Conditions:

Step 1: Synthesis of the oxadiazole ring: A condensation reaction between 3-fluoro-4-methoxybenzohydrazide and an appropriate carbonyl compound forms the oxadiazole ring under acidic or basic conditions.

Step 2: Introduction of the piperidine ring: The oxadiazole intermediate is further reacted with 3-chloromethyl piperidine under heating to form the piperidine substituent.

Step 3: Urea formation: The final step involves the reaction between the piperidine-oxadiazole intermediate and m-tolyl isocyanate to form the urea derivative.

Industrial Production Methods:

Industrial production methods for this compound typically follow similar synthetic routes but are optimized for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis techniques to enhance reaction yields and purity.

Analyse Des Réactions Chimiques

1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea undergoes various chemical reactions due to its diverse functional groups:

Types of Reactions:

Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.

Reduction: The urea group can undergo reduction under specific conditions to form corresponding amines.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reducing agents such as lithium aluminum hydride or borane complexes.

Nucleophiles like thiolates or amines for substitution reactions.

Major Products Formed:

Oxidized phenol derivatives.

Reduced amine derivatives.

Substituted aromatic compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. The compound has been noted for its ability to inhibit various cancer cell lines. Research indicates that derivatives containing the 1,3,4-oxadiazole moiety exhibit cytotoxic effects against breast cancer (MCF-7), prostate cancer (PC-3), and other malignancies. For instance, a study demonstrated that certain oxadiazole derivatives showed sub-micromolar IC50 values against prostate and colon cancer cell lines, indicating potent anticancer properties .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. 1,3,4-Oxadiazoles are known to possess significant antibacterial and antifungal properties. In vitro assays have shown that derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds based on the oxadiazole structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property suggests their potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea. Modifications to the piperidine ring or the urea moiety can significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substituting different groups on the phenyl ring | Alters potency against specific cancer types |

| Varying the length of alkyl chains | Affects solubility and bioavailability |

| Changing halogen substituents | Modifies binding affinity to targets |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several oxadiazole derivatives and tested their efficacy against various cancer cell lines. One derivative demonstrated an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line, showcasing its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The results indicated that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli .

Mécanisme D'action

The mechanism by which 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea exerts its effects involves multiple molecular targets and pathways:

Molecular Targets: The compound primarily targets specific enzymes and receptors involved in inflammatory and neoplastic processes.

Pathways Involved: It modulates signal transduction pathways, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in tumor cells.

Comparaison Avec Des Composés Similaires

Other urea derivatives with different aryl groups.

Compounds containing piperidine or oxadiazole rings but lacking the specific substituents.

This compound's unique structure and diverse reactivity make it a valuable tool for scientific research and potential therapeutic applications.

Activité Biologique

The compound 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea represents a novel class of hybrid molecules that incorporate the 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this compound can inhibit various cancer cell lines through multiple mechanisms:

- Cell Proliferation Inhibition : The compound has been tested against several cancer cell lines including HeLa (cervical), Caco-2 (colon), and MCF7 (breast cancer). The IC50 values for these cell lines indicate potent cytotoxic effects ranging from 25 to 50 µM .

-

Mechanisms of Action :

- Inhibition of Enzymatic Activity : The compound targets key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDACs) which are crucial for DNA synthesis and chromatin remodeling .

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, suggesting it may activate intrinsic apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely related to its structural components. Modifications in the piperidine and oxadiazole moieties significantly influence its potency:

| Modification | Effect on Activity |

|---|---|

| Substitution on the oxadiazole | Enhances binding affinity to target enzymes |

| Variation in piperidine ring | Alters lipophilicity and cellular uptake |

| Fluorine substitution | Increases metabolic stability |

Case Studies

Several studies have explored the efficacy of similar compounds in preclinical models:

- Study on Oxadiazole Derivatives : A study demonstrated that derivatives with oxadiazole rings exhibited IC50 values as low as 10 µM against various cancer cell lines, highlighting their potential as lead compounds for drug development .

- In Vivo Efficacy : In animal models bearing tumors, administration of related oxadiazole compounds resulted in significant tumor size reduction compared to controls, indicating strong in vivo efficacy .

Propriétés

IUPAC Name |

1-[1-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN5O3/c1-15-5-3-6-17(11-15)25-23(30)26-18-7-4-10-29(13-18)14-21-27-22(28-32-21)16-8-9-20(31-2)19(24)12-16/h3,5-6,8-9,11-12,18H,4,7,10,13-14H2,1-2H3,(H2,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWQXNIPXPMWOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2CCCN(C2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.